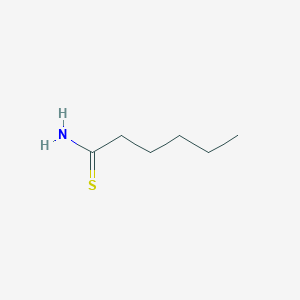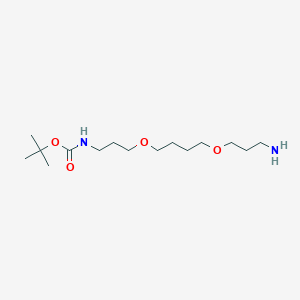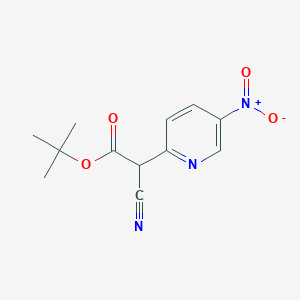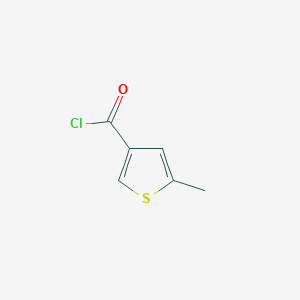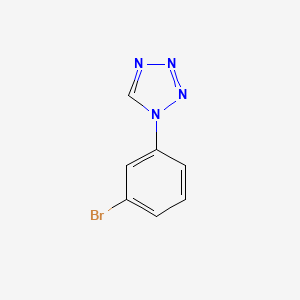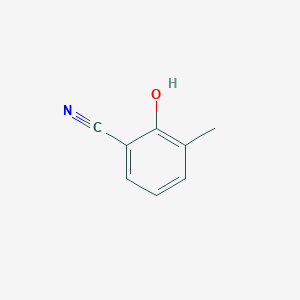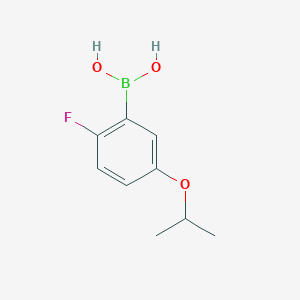
2-Fluoro-5-isopropoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-isopropoxyphenylboronic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluoro-substituted phenylboronic acids and their properties, which can provide insights into the characteristics of the compound . These fluoro-substituted phenylboronic acids are of interest due to their potential applications in drug synthesis and their unique chemical properties .
Synthesis Analysis
The synthesis of fluoro-substituted phenylboronic acids typically involves the use of halogenated starting materials and boronic acid derivatives. For example, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid was achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, with optimized reaction conditions to improve yields . Although the exact synthesis of 2-fluoro-5-isopropoxyphenylboronic acid is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of fluoro-substituted phenylboronic acids has been characterized using various techniques such as NMR and X-ray diffraction. These studies reveal the influence of the fluorine substituent on the molecular conformation and the tautomeric equilibrium between the boronic acid and the corresponding benzoxaborole forms . The position of the fluorine atom can significantly affect the properties and reactivity of these compounds.
Chemical Reactions Analysis
Fluoro-substituted phenylboronic acids are reactive intermediates in various chemical reactions, including the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The presence of the fluorine atom can enhance the reactivity of these compounds in such coupling reactions . Additionally, the tautomeric equilibrium between the boronic acid and benzoxaborole forms can be relevant to their biological activity, as seen in the case of antifungal agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted phenylboronic acids are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to an increase in acidity and affect the compound's solubility and stability . The antimicrobial activity of these compounds has been investigated, with some showing moderate action against various microorganisms, suggesting potential applications as antibacterial agents .
Applications De Recherche Scientifique
Antifungal Activity
2-Fluoro-5-isopropoxyphenylboronic acid and its derivatives have shown promising antifungal properties. For instance, certain fluoro-2-formylphenylboronic acids demonstrate significant activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. This includes antifungal potency comparable to known drugs like Tavaborole (AN2690), with specific fluorine substituents playing a key role in the activity observed (Borys et al., 2019).
Cancer Research
In the realm of experimental oncology, certain phenylboronic acid and benzoxaborole derivatives, including those related to 2-fluoro-5-isopropoxyphenylboronic acid, have been evaluated for their antiproliferative potential. They are observed to induce apoptosis in cancer cells like A2780 ovarian cancer cells. This is particularly significant as these compounds offer a cell cycle-specific mode of action, indicating a new class of potential anticancer agents (Psurski et al., 2018).
Fluorescence Quenching Mechanisms
Research has been conducted on the fluorescence quenching mechanisms of certain boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid. These studies provide insights into the interaction of these compounds with quenchers like aniline, leading to a better understanding of their potential applications in fluorescence-based detection methods (Geethanjali et al., 2015).
Synthesis and Properties
The synthesis and properties of various fluoro-substituted 2-formylphenylboronic acids, closely related to 2-fluoro-5-isopropoxyphenylboronic acid, have been extensively studied. These studies focus on their molecular structure, tautomeric equilibria, and how the fluorine substituents impact their properties. This research is crucial for understanding the chemical behavior and potential applications of these compounds (Kowalska et al., 2016).
Biocatalytic Synthesis
Innovations in biocatalytic synthesis methods have been developed for compounds like 2-fluoro-3-hydroxypropionic acid, which share similarities with 2-fluoro-5-isopropoxyphenylboronic acid. This approach, using E. coli for synthesis, represents a significant advancement in the field of biotechnology, highlighting the potential for creating new fluorine-containing compounds with varied applications (Liu et al., 2022).
Glucose Sensing
Research on glucose sensing technologies has incorporated the use of fluorine-containing phenylboronic acids. These compounds, including those similar to 2-fluoro-5-isopropoxyphenylboronic acid, demonstrate potential for sensitive and selective glucose detection, a critical aspect in diabetes management (Bao et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
(2-fluoro-5-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBGLDYEUYTUMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(C)C)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584483 |
Source


|
| Record name | {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-isopropoxyphenylboronic acid | |
CAS RN |
849062-30-2 |
Source


|
| Record name | {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)

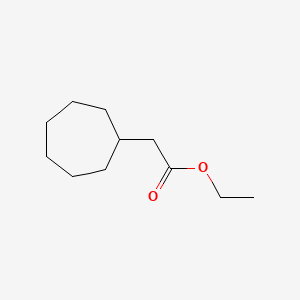
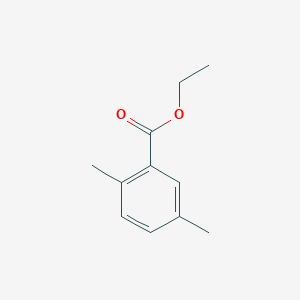
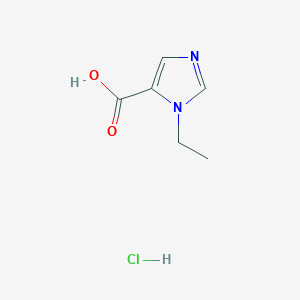

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
